![molecular formula C14H18N4O B2983879 4-Amino-5-(diethylamino)-2-phenylpyridazin-3-one CAS No. 194016-09-6](/img/structure/B2983879.png)
4-Amino-5-(diethylamino)-2-phenylpyridazin-3-one
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride (also known as procainamide hydrochloride) and sodium tetraphenylborate. The reaction occurs in deionized water at room temperature, yielding the title compound .
Molecular Structure Analysis
The molecular structure of 4-Amino-5-(diethylamino)-2-phenylpyridazin-3-one consists of a pyridazinone core with an amino group, a diethylaminoethyl side chain, and a phenyl group. The chlorine atom is also present at a specific position .
properties
IUPAC Name |
4-amino-5-(diethylamino)-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-17(4-2)12-10-16-18(14(19)13(12)15)11-8-6-5-7-9-11/h5-10H,3-4,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAIPXMRBFMXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N(N=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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